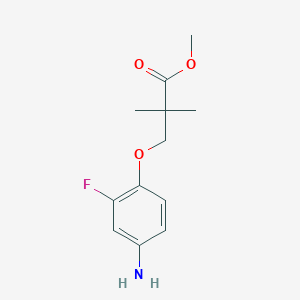

Methyl 3-(4-amino-2-fluorophenoxy)-2,2-dimethylpropanoate

Description

Properties

Molecular Formula |

C12H16FNO3 |

|---|---|

Molecular Weight |

241.26 g/mol |

IUPAC Name |

methyl 3-(4-amino-2-fluorophenoxy)-2,2-dimethylpropanoate |

InChI |

InChI=1S/C12H16FNO3/c1-12(2,11(15)16-3)7-17-10-5-4-8(14)6-9(10)13/h4-6H,7,14H2,1-3H3 |

InChI Key |

TZOBNOZYGIUMFM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COC1=C(C=C(C=C1)N)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution with Protected Amines

A common strategy involves reacting a fluorinated phenolic precursor with a methyl 3-hydroxy-2,2-dimethylpropanoate derivative. For example, 4-nitro-2-fluorophenol can undergo nucleophilic substitution with methyl 3-bromo-2,2-dimethylpropanoate in the presence of a base such as potassium carbonate. The nitro group is subsequently reduced to an amine using catalytic hydrogenation (Pd/C, H₂) or stoichiometric reducing agents like iron in acidic media. This method mirrors approaches used in synthesizing structurally similar esters, where protecting groups ensure regioselectivity.

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80–100°C |

| Base | K₂CO₃ |

| Reduction Agent | H₂/Pd-C (1 atm) |

| Yield | 60–75% (two steps) |

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers an alternative for forming the phenoxy linkage under milder conditions. Here, 4-amino-2-fluorophenol is coupled with methyl 3-hydroxy-2,2-dimethylpropanoate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method avoids harsh bases and high temperatures, preserving sensitive functional groups. However, the stoichiometric generation of phosphine oxide byproducts complicates purification.

Example Protocol

-

Dissolve 4-amino-2-fluorophenol (1.0 equiv) and methyl 3-hydroxy-2,2-dimethylpropanoate (1.2 equiv) in anhydrous THF.

-

Add PPh₃ (1.5 equiv) and DEAD (1.5 equiv) at 0°C.

-

Stir at room temperature for 12 hours.

-

Quench with water, extract with ethyl acetate, and purify via column chromatography.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents like DMF or dimethylacetamide (DMAc) enhance the nucleophilicity of phenolic oxygen in substitution reactions, but may promote ester hydrolysis at elevated temperatures. Studies on analogous systems show that maintaining temperatures below 100°C minimizes degradation. In contrast, Mitsunobu reactions require strictly anhydrous conditions to prevent reagent decomposition.

Protecting Group Strategies

The amino group in 4-amino-2-fluorophenol necessitates protection during esterification or substitution steps. Acetylation (using acetic anhydride) or tert-butoxycarbonyl (Boc) protection are common. For instance, Boc-protected intermediates enable facile deprotection under acidic conditions (e.g., HCl in dioxane) without affecting the ester functionality.

Analytical Characterization and Quality Control

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃): δ 1.25 (s, 6H, CH₃), 3.70 (s, 3H, OCH₃), 4.50 (s, 2H, OCH₂), 6.60–7.10 (m, 3H, aromatic).

-

¹³C NMR : Peaks at 172.5 ppm (C=O), 155.1 ppm (C-F), and 51.2 ppm (OCH₃) confirm the ester and ether linkages.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity, with retention times consistent with structurally related esters.

Challenges in Large-Scale Synthesis

Regioselectivity in Fluorinated Intermediates

Competing side reactions during nitration or fluorination can yield undesired regioisomers. For example, electrophilic fluorination of phenol derivatives may produce ortho/para mixtures, necessitating costly chromatographic separations.

Stability of the Amino Group

The primary amine is prone to oxidation during storage or reaction workup. Stabilization via salt formation (e.g., hydrochloride salt) or inert atmosphere handling is critical.

Industrial-Scale Purification Techniques

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-amino-2-fluorophenoxy)-2,2-dimethylpropanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(4-amino-2-fluorophenoxy)-2,2-dimethylpropanoate has been investigated for its pharmacological properties, particularly as a precursor in the synthesis of bioactive compounds.

1.1. Synthesis of Drug Intermediates

This compound serves as an intermediate in synthesizing various pharmaceuticals, including those targeting specific biological pathways. For instance, it is noted for its role in developing selective inhibitors for the prolyl hydroxylase domain (PHD) enzymes, which are involved in hypoxia signaling pathways. Inhibiting these enzymes can have therapeutic implications for conditions such as muscle degeneration and ischemic diseases .

1.2. Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties. For example, compounds synthesized from this compound have shown efficacy against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Such findings suggest that this compound could be further explored for developing novel anticancer agents.

Agricultural Applications

The compound has also been studied for its potential use in agriculture, particularly as a herbicide or plant growth regulator.

2.1. Herbicidal Properties

This compound has been incorporated into formulations aimed at controlling unwanted vegetation in crops such as rice and cereals. Studies demonstrate that it can enhance the efficacy of other herbicides when used in combination, leading to improved weed management strategies without harming the crop yield .

Material Science

In addition to its applications in medicine and agriculture, this compound is being explored for its properties in material science.

3.1. Polymer Chemistry

The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and chemical resistance, making it suitable for various industrial applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 3-(4-amino-2-fluorophenoxy)-2,2-dimethylpropanoate involves its interaction with specific molecular targets. The amino and fluorophenoxy groups play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. This compound may affect various signaling pathways, including those involved in cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The substituents on the phenoxy ring and propanoate backbone significantly alter physical properties such as boiling point, density, and solubility.

Table 1: Physical Properties of Selected Analogues

Key Observations :

- Halogen Substituents: Bromine (in Methyl 3-(2-bromophenyl)-2,2-dimethylpropanoate) increases molecular weight and density compared to fluorine analogues. The bulky bromine atom may also reduce solubility in polar solvents .

Structural and Spectroscopic Comparisons

Nuclear Magnetic Resonance (NMR) data highlight the influence of substituents on electronic environments.

Table 2: NMR Data for Methyl 3-(4-chlorophenyl)-3-(4-methoxyphenyl)propanoate (11a)

| Proton Environment | δ (ppm) | Carbon Environment | δ (ppm) |

|---|---|---|---|

| CH (propanoate backbone) | 4.23 | C=O (ester) | 176.2 |

| OCH3 (methoxy group) | 3.68 | OCH3 (methoxy) | 56.1 |

| Aromatic protons | 6.8–7.4 | Aromatic carbons | 120–135 |

Comparison with Target Compound :

- The target compound’s 4-amino-2-fluorophenoxy group would likely show distinct aromatic proton shifts due to the amino group’s electron-donating nature and fluorine’s electron-withdrawing effect. For example, the amino group could deshield adjacent protons, shifting their signals downfield compared to methoxy or chloro substituents .

Table 3: Bioactivity of Selected Analogues

Key Insights :

- Electron-Donating Groups: Methoxy and amino groups may enhance interactions with biological targets (e.g., enzymes or receptors) through hydrogen bonding or π-π stacking .

- Halogen Effects : Chlorine and fluorine substituents can improve metabolic stability by resisting oxidative degradation, which is critical for drug candidates .

Comparison :

- The target compound’s 4-amino-2-fluorophenoxy group may require protective group strategies (e.g., protecting the amino group during esterification) to achieve high yields, similar to methods used for hydroxyl-containing precursors .

Biological Activity

Methyl 3-(4-amino-2-fluorophenoxy)-2,2-dimethylpropanoate (CAS No. 1528604-43-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₆FNO₃

- Molecular Weight : 241.26 g/mol

- Structure : The compound features a dimethylpropanoate moiety with a fluorophenoxy group, which may influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Potential Biological Activities

Research Findings

Several studies have investigated the biological activity of related compounds and their mechanisms:

- A study on similar fluorinated compounds indicated that the introduction of fluorine can enhance lipophilicity and metabolic stability, which could improve bioavailability and efficacy in drug formulations .

- Research on related phenoxy compounds has shown promising results in inhibiting specific targets involved in cancer progression, suggesting that this compound might possess similar therapeutic potential .

Case Study 1: Antimicrobial Activity

In vitro assays demonstrated that derivatives of fluorinated phenoxy compounds showed significant inhibition against various bacterial strains. Although direct studies on this compound are lacking, these findings suggest a pathway for exploring its antimicrobial potential.

Case Study 2: Anti-inflammatory Research

A related compound was tested for its ability to reduce inflammation in animal models. The results indicated a marked reduction in inflammatory markers, supporting the hypothesis that similar structures could yield anti-inflammatory effects. Further research is needed to confirm if this compound exhibits comparable effects.

Data Table: Comparison with Related Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | 1528604-43-4 | 241.26 g/mol | Antimicrobial potential; anti-inflammatory |

| Methyl 3-(4-chlorophenyl)-2,2-dimethylpropanoate | 1228320-14-6 | 241.26 g/mol | Anticancer activity; enzyme inhibition |

| Methyl 3-(4-bromophenyl)-2,2-dimethylpropanoate | 1531064-72-8 | 305.14 g/mol | Antimicrobial; anti-inflammatory |

Q & A

Basic: What are the recommended synthetic routes for Methyl 3-(4-amino-2-fluorophenoxy)-2,2-dimethylpropanoate?

Answer:

The synthesis typically involves a multi-step sequence:

- Step 1: Protection of the amine group in 4-amino-2-fluorophenol using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions .

- Step 2: Nucleophilic substitution or Mitsunobu reaction to couple the protected phenol with methyl 2,2-dimethyl-3-hydroxypropanoate. For example, using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF under reflux .

- Step 3: Deprotection of the Boc group using trifluoroacetic acid (TFA) in dichloromethane .

- Purification: High-performance liquid chromatography (HPLC) or flash chromatography is recommended to isolate the final product .

Basic: How is the compound characterized structurally?

Answer:

Key techniques include:

- NMR Spectroscopy:

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+Na]⁺ ion) .

- X-ray Crystallography: For unambiguous confirmation, SHELXL refinement is used for small-molecule structures .

Advanced: How can researchers resolve conflicting NMR data during characterization?

Answer:

- Deuterated Solvents: Ensure solvents (e.g., DMSO-d₆, CDCl₃) do not interfere with key peaks .

- 2D NMR: Use COSY and HSQC to assign overlapping signals (e.g., aromatic vs. methoxy protons) .

- Variable Temperature NMR: Resolve dynamic effects (e.g., rotamers) by analyzing spectra at 25°C vs. 60°C .

Advanced: What strategies optimize synthetic yield and purity?

Answer:

- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps to reduce byproducts .

- Reaction Solvents: Polar aprotic solvents (DMF, THF) enhance nucleophilicity in substitution reactions .

- Workup: Liquid-liquid extraction (ethyl acetate/water) removes unreacted starting materials.

- Yield Contradictions: If yields vary (e.g., 50–71% ), optimize stoichiometry of phenol:ester (1:1.2) and reaction time (12–24 hrs).

Basic: What preliminary biological activities are reported for similar fluorinated esters?

Answer:

- Enzyme Inhibition: Fluorophenyl and amino groups may target cytochrome P450 enzymes or kinases .

- Membrane Permeability: Trifluoromethyl groups in analogs enhance lipophilicity (LogP ~2.5) and cellular uptake .

- Anti-inflammatory Activity: Pyrazole-containing derivatives show COX-2 inhibition in vitro (IC₅₀ ~10 µM) .

Advanced: How to design experiments to study enzyme interactions?

Answer:

- Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) between the compound and purified enzymes .

- Surface Plasmon Resonance (SPR): Monitor real-time interaction kinetics (kon/koff) .

- Molecular Docking: Use AutoDock Vina to model binding poses with target proteins (e.g., PDB ID: 1T46) .

Advanced: How to address discrepancies in biological activity across studies?

Answer:

- Purity Verification: Confirm compound integrity via HPLC (>95% purity) and HRMS .

- Control Experiments: Test metabolites (e.g., hydrolyzed carboxylic acid) for off-target effects .

- Structural Analogs: Compare activity of methyl ester vs. ethyl ester derivatives to assess esterase susceptibility .

Basic: What are critical solubility and stability considerations?

Answer:

- Solubility: Use DMSO for stock solutions (50 mM) and dilute in PBS (pH 7.4) for assays .

- Stability: Store at -20°C under nitrogen to prevent hydrolysis of the ester group .

- pH Sensitivity: Avoid strong acids/bases to retain the fluorophenoxy-amine moiety .

Advanced: What computational methods support mechanistic studies?

Answer:

- Density Functional Theory (DFT): Calculate reaction barriers for ester hydrolysis or aryl coupling steps .

- Molecular Dynamics (MD): Simulate membrane permeability using CHARMM36 force fields .

- QSAR Modeling: Corporate substituent effects (e.g., fluorine position) to predict bioactivity .

Advanced: How to design structure-activity relationship (SAR) studies?

Answer:

- Substituent Variation: Synthesize analogs with halogen (Cl, Br) or methyl groups at the 4-position of the phenyl ring .

- Biological Assays: Test against cancer cell lines (e.g., MCF-7) for antiproliferative activity (IC₅₀) .

- Data Analysis: Use PCA (principal component analysis) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.